molecular formula C10H8FN B024327 6-Fluoro-2-methylquinoline CAS No. 1128-61-6

6-Fluoro-2-methylquinoline

Cat. No. B024327
CAS RN: 1128-61-6
M. Wt: 161.18 g/mol
InChI Key: GPIARMSVZOEZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoline is a quinolone and an organofluorine compound . It has a molecular formula of C10H8FN . The hydrogenation product of 6-fluoro-2-methylquinoline is a key intermediate of the antibacterial agent .


Synthesis Analysis

The synthesis of 6-Fluoro-2-methylquinoline involves metal-free transfer hydrogenation. This process employs several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source. This method is used in the asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylquinoline consists of a quinoline core with a fluorine atom at the 6th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-2-methylquinoline include its metal-free transfer hydrogenation. This reaction is carried out using several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source . The decomposition of 6-Fluoro-2-methylquinoline can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen fluoride .


Physical And Chemical Properties Analysis

6-Fluoro-2-methylquinoline is a solid at 20°C. It has a melting point of 49-53°C and a boiling point of 99°C at 3 mmHg. Its density is 1.2±0.1 g/cm3. It has a molar refractivity of 47.0±0.3 cm3 and a molar volume of 137.3±3.0 cm3 .

Scientific Research Applications

Pharmacology: Antibacterial Agents

6-Fluoro-2-methylquinoline: plays a crucial role in the synthesis of fluoroquinolones, a class of antibacterial agents . These compounds are known for their effectiveness against a broad spectrum of bacterial infections. The metal-free transfer hydrogenation process using chiral Brønsted acid catalysts and dihydropyridines as the hydride source is a key step in the organocatalytic hydrogenation that leads to the production of these vital pharmaceuticals .

Material Science: Organic Synthesis Intermediate

In material science, 6-Fluoro-2-methylquinoline serves as an intermediate in the synthesis of complex organic compounds . Its solid form and high purity make it suitable for various reactions where a fluorinated aromatic compound is required. The compound’s melting point and solubility in chloroform are critical parameters for its application in material synthesis .

Chemical Synthesis: Asymmetric Metal-Free Synthesis

The compound is utilized in asymmetric metal-free synthesis processes. The hydrogenation product of 6-Fluoro-2-methylquinoline is a key intermediate in the production of various chemical agents, particularly in the development of new antibacterial drugs . This application underscores the compound’s versatility and importance in innovative chemical synthesis techniques.

Analytical Chemistry: Reference Standard

6-Fluoro-2-methylquinoline: can be used as a reference standard in analytical chemistry due to its well-defined physical and chemical properties . Its precise melting point and assay specifications allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and consistency in research findings.

Biochemistry: Fluoroquinolone Synthesis

In biochemistry, the compound is integral to the synthesis of fluoroquinolones, which are used to combat bacterial infections, including those caused by drug-resistant strains . The hydrogenation product of 6-Fluoro-2-methylquinoline is particularly significant as it forms the backbone of these bioactive molecules.

Environmental Applications: Research and Development

While specific environmental applications of 6-Fluoro-2-methylquinoline are not directly mentioned in the available literature, compounds like this are often used in environmental science research. They may be involved in the study of pollutant degradation or the development of environmentally friendly synthesis processes .

Safety and Hazards

6-Fluoro-2-methylquinoline is classified as a skin irritant and serious eye irritant. It is recommended to avoid contact with skin and eyes, and to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, it is advised to seek medical attention .

Future Directions

The future directions of 6-Fluoro-2-methylquinoline research could involve further exploration of its antibacterial properties, given that its hydrogenation product is a key intermediate of an antibacterial agent . Additionally, its potential anticancer properties could be investigated further, considering its suggested mechanism of action .

Mechanism of Action

properties

IUPAC Name

6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIARMSVZOEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150180
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylquinoline

CAS RN

1128-61-6
Record name 6-Fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-FLUORO-2-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-methylquinoline
Reactant of Route 5
6-Fluoro-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-methylquinoline

Q & A

Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?

A1: Yes, 6-fluoro-2-methylquinoline can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of 6-fluoro-2-methylquinoline using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.

Q2: What is the significance of the catalyst structure in the hydrodefluorination of 6-fluoro-2-methylquinoline?

A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the 6-fluoro-2-methylquinoline substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.